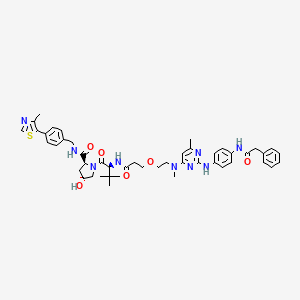

PROTAC TG2 degrader-2

説明

特性

分子式 |

C47H57N9O6S |

|---|---|

分子量 |

876.1 g/mol |

IUPAC名 |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H57N9O6S/c1-30-24-39(53-46(50-30)52-36-18-16-35(17-19-36)51-41(59)25-32-10-8-7-9-11-32)55(6)21-23-62-22-20-40(58)54-43(47(3,4)5)45(61)56-28-37(57)26-38(56)44(60)48-27-33-12-14-34(15-13-33)42-31(2)49-29-63-42/h7-19,24,29,37-38,43,57H,20-23,25-28H2,1-6H3,(H,48,60)(H,51,59)(H,54,58)(H,50,52,53)/t37-,38+,43-/m1/s1 |

InChIキー |

MDPJATLSGOIBLN-GJIZVKDCSA-N |

異性体SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |

正規SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to PROTAC TG2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of PROTAC TG2 degrader-2, a selective degrader of Transglutaminase 2 (TG2). This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound operates as a selective, competitive degrader targeting Transglutaminase 2 (TG2)[1][2][3][4]. As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein[5]. In the case of this compound, it is a von Hippel-Lindau (VHL)-based PROTAC, meaning it recruits the VHL E3 ubiquitin ligase[1].

The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the fibronectin-interacting domain of TG2 and the VHL E3 ubiquitin ligase, forming a ternary TG2-PROTAC-VHL complex[6].

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the TG2 protein.

-

Proteasomal Degradation: The polyubiquitinated TG2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades TG2 into small peptides, while the PROTAC molecule can be recycled to induce the degradation of another TG2 protein.

This targeted degradation approach effectively reduces the intracellular levels of TG2, thereby inhibiting its various tumor-promoting functions in cancer models[6]. The degradation of TG2 by this PROTAC has been shown to be dependent on the proteasome, as treatment with a proteasome inhibitor, MG132, prevents the reduction of TG2 levels[7].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

| Compound | Binding Affinity (Kd) to TG2 | Reference |

| This compound (compound 7) | > 100 μM | [1][2][3][4] |

| PROTAC TG2 degrader-1 (compound 11) | 68.9 μM | [1][2] |

| Compound | Cell Line | Effect | Concentration | Time | Reference |

| This compound | OVCAR5, SKOV3 | Reduces TG2 levels | Concentration-dependent (up to 10 μM) | 6 hours | [3] |

| This compound | OVCAR5, SKOV3 | Inhibits cell adhesion to fibronectin | 10 μM | Not Specified | [3] |

| This compound | OVCAR5, SKOV3 | Inhibits cell migration | Up to 10 μM | Up to 24 hours | [3] |

| P374, P404, P405 (structurally related PROTACs) | Not Specified | Significant proteasome-dependent TG2 degradation | Not Specified | 24 hours | [6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound action.

Key Signaling Pathways Involving TG2

Transglutaminase 2 is a multifaceted enzyme implicated in various signaling pathways that promote tumorigenesis, including those involved in cell survival, adhesion, and migration.[6][8] Key pathways influenced by TG2 include NF-κB, TGF-β, and PI3K/Akt.[8] By degrading TG2, this compound can disrupt these pro-survival and pro-metastatic signals.

Caption: Simplified overview of TG2-mediated signaling pathways.

Experimental Workflow: Western Blot for TG2 Degradation

Caption: Workflow for assessing TG2 degradation via Western Blot.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for TG2 Degradation

This protocol is designed to quantify the levels of TG2 protein in cancer cells following treatment with this compound.

-

Cell Culture and Treatment: Ovarian cancer cell lines (e.g., OVCAR5, SKOV3) are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation and Detection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TG2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Cell Seeding: Cancer cells are seeded in a multi-well plate and grown to a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove detached cells and then treated with this compound at various concentrations or a vehicle control.

-

Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 12, 24 hours). The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. A delay in wound closure in treated cells compared to control cells indicates an inhibition of cell migration.

Proteasome Inhibition Assay

This experiment is conducted to confirm that the degradation of TG2 is dependent on the proteasome.

-

Pre-treatment with Proteasome Inhibitor: Cells are pre-treated with a proteasome inhibitor, such as MG132 (e.g., 10 µM), for a short period (e.g., 1-2 hours) to block proteasomal activity.

-

Co-treatment with PROTAC: Following pre-treatment, the cells are co-treated with this compound and the proteasome inhibitor for the desired duration.

-

Western Blot Analysis: Cell lysates are collected, and the levels of TG2 are assessed by Western blotting as described in protocol 4.1. If the degradation of TG2 is proteasome-dependent, the presence of the proteasome inhibitor will prevent the PROTAC-induced reduction in TG2 levels.

This technical guide provides a foundational understanding of the mechanism of action for this compound. The provided data, diagrams, and protocols are intended to support further research and development efforts in the field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Canberra IP [canberra-ip.com]

- 6. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

"PROTAC TG2 degrader-2" structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PROTAC TG2 degrader-2, a selective, competitive degrader targeting Transglutaminase 2 (TG2). This degrader has shown potential in preclinical studies for its ability to inhibit cell migration and decrease TG2 levels, particularly in the context of ovarian cancer research.

Core Compound Details

This compound, also identified as compound 7 in primary literature, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TG2.[1] It functions by simultaneously binding to TG2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag TG2 for proteasomal degradation.

Chemical Structure

The chemical structure of this compound is presented below. It consists of a ligand that binds to Transglutaminase 2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical Structure of this compound (Compound 7) (Structure based on information from vendor and publication)

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C47H57N9O6S | [2] |

| Molecular Weight | 876.08 g/mol | [2] |

| Target | Transglutaminase 2 (TG2) | [1] |

| Binding Affinity (Kd) | > 100 μM | [1][2] |

| E3 Ligase Ligand | von Hippel-Lindau (VHL) | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Biological Activity and Quantitative Data

This compound has been demonstrated to effectively reduce the levels of TG2 in ovarian cancer cell lines and inhibit their migratory and adhesive properties.[1]

In Vitro Degradation of TG2

This compound induces the degradation of TG2 in a concentration-dependent manner. Western blot analysis in OVCAR5 and SKOV3 ovarian cancer cells showed a significant reduction in TG2 levels after 6 hours of treatment.[1]

| Cell Line | Treatment Concentration (µM) | Duration (hours) | TG2 Reduction |

| OVCAR5 | up to 10 | 6 | Concentration-dependent |

| SKOV3 | up to 10 | 6 | Concentration-dependent |

Inhibition of Cancer Cell Migration and Adhesion

Treatment with this compound at a concentration of 10 µM for up to 24 hours resulted in the inhibition of cell migration in both wound-healing and transwell migration assays in OVCAR5 and SKOV3 cells.[1] Furthermore, at the same concentration, it reduced the adhesion of these cells to fibronectin.[1]

| Assay | Cell Line | Concentration (µM) | Effect |

| Wound-Healing Assay | OVCAR5, SKOV3 | 10 | Inhibition of cell migration |

| Transwell Migration Assay | OVCAR5, SKOV3 | 10 | Inhibition of cell migration |

| Cell Adhesion Assay | OVCAR5, SKOV3 | 10 | Reduced adhesion to fibronectin |

Signaling Pathways

Transglutaminase 2 is a multifunctional enzyme involved in various signaling pathways that contribute to cancer progression, including cell survival, migration, and drug resistance. The degradation of TG2 by this compound is expected to impact these pathways.

Caption: Mechanism of Action for this compound.

References

PROTAC TG2 Degrader-2: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROTAC TG2 degrader-2, a selective, competitive degrader targeting Transglutaminase 2 (TG2). This document details its target engagement and binding affinity, supported by experimental methodologies and visual representations of key biological and experimental processes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, also referred to as compound 7 in some literature.

Table 1: Binding Affinity

| Compound | Target | Method | Binding Affinity (Kd) | Cell Lines |

| This compound | Transglutaminase 2 (TG2) | Isothermal Titration Calorimetry (ITC) | > 100 μM[1][2][3] | N/A |

Table 2: Target Engagement and Cellular Activity

| Compound | Activity | Assay | Concentration | Time Course | Cell Lines |

| This compound | Reduces TG2 protein levels | Western Blot | Up to 10 μM[1] | 6 hours (concentration-dependent)[1] | OVCAR5, SKOV3[1] |

| This compound | Inhibits cell migration | Wound-Healing Assay | 10 μM[1] | Up to 24 hours[1] | OVCAR5, SKOV3[1] |

| This compound | Inhibits cell migration | Transwell Migration Assay | 10 μM[1] | Up to 24 hours[1] | OVCAR5, SKOV3[1] |

| This compound | Reduces cell adhesion to fibronectin | Adhesion Assay | 10 μM[1] | Not Specified | OVCAR5, SKOV3[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for PROTAC-Induced TG2 Degradation

This protocol is designed to quantify the reduction in TG2 protein levels in cells treated with this compound.

Materials:

-

OVCAR5 or SKOV3 cell lines

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TG2

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TG2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the TG2 band intensity to the loading control.

-

Wound-Healing (Scratch) Assay

This assay measures the effect of this compound on the collective migration of ovarian cancer cells.

Materials:

-

OVCAR5 or SKOV3 cell lines

-

Culture plates (e.g., 12-well or 24-well)

-

Sterile pipette tips (e.g., p200) or a cell scraper

-

This compound

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

-

Creating the Scratch:

-

Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

-

Treatment: Add fresh medium containing this compound (e.g., 10 μM) or a vehicle control.

-

Imaging:

-

Capture images of the scratch at time 0.

-

Incubate the plate and capture images at subsequent time points (e.g., 6, 12, 24 hours) at the same position.

-

-

Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the vehicle control.

Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane in response to a chemoattractant, and the inhibitory effect of this compound.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

OVCAR5 or SKOV3 cell lines

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Preparation:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

-

Cell Seeding:

-

Resuspend serum-starved cells in serum-free medium containing either this compound (e.g., 10 μM) or a vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Processing:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

-

Analysis:

-

Wash the inserts and allow them to dry.

-

Count the number of stained, migrated cells in several fields of view under a microscope.

-

Compare the number of migrated cells in the treated group to the control group.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant TG2 protein

-

This compound

-

Identical, degassed buffer for both the protein and the PROTAC to minimize heats of dilution.

Procedure:

-

Sample Preparation:

-

Prepare a solution of purified TG2 protein in the assay buffer at a known concentration (e.g., 5-50 µM).

-

Prepare a solution of this compound in the identical buffer at a concentration 10-20 times that of the protein.

-

-

ITC Experiment:

-

Load the TG2 protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the PROTAC solution into the protein solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat-change peaks from each injection.

-

Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and a relevant signaling pathway.

Caption: Mechanism of action for this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Simplified TG2 signaling pathways in ovarian cancer.

References

The Role of PROTAC TG2 Degrader-2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC TG2 degrader-2, also known as compound 7, a selective degrader of Tissue Transglutaminase 2 (TG2). This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization, serving as a comprehensive resource for professionals in the field of targeted protein degradation and oncology drug development.

Introduction to this compound

Tissue Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including extracellular matrix stabilization, cell adhesion, and signal transduction.[1][2][3] Its upregulation and activation are associated with several pathological conditions, including cancer, where it is known to promote tumor progression and metastasis.[1][3] Traditional small-molecule inhibitors often target a single function of TG2, which may be insufficient to counteract its diverse pro-tumorigenic roles.[3]

Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the entire target protein, thereby ablating all its functions.[3] this compound (compound 7) is a heterobifunctional molecule designed to specifically induce the degradation of TG2.[1][2] It consists of a ligand that binds to TG2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This targeted degradation approach has shown promise in preclinical models for reducing the metastatic potential of ovarian cancer cells.[1][2]

Mechanism of Action

This compound operates via the ubiquitin-proteasome system to induce the degradation of its target protein, TG2. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to TG2 and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]

-

Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of TG2.

-

Proteasomal Degradation: The polyubiquitinated TG2 is recognized and subsequently degraded by the 26S proteasome.[2]

-

Catalytic Cycle: After inducing degradation, this compound is released and can engage another TG2 molecule, acting in a catalytic manner.

This mechanism is confirmed to be proteasome-dependent, as treatment with the proteasome inhibitor MG132 rescues TG2 from degradation.[2]

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro experiments. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity and Degradation Profile

| Parameter | Value | Cell Lines | Notes |

| Binding Affinity (Kd) | > 100 μM | - | Isothermal Titration Calorimetry (ITC) measurement of binding to TG2. |

| TG2 Degradation | Concentration-dependent | OVCAR5, SKOV3 | Significant reduction observed at 10 μM after 6 hours of treatment. |

| Time to Max Degradation | ~6 hours | OVCAR5, SKOV3 | Maximal TG2 reduction was observed at the 6-hour time point. |

Data sourced from Valdivia et al., Journal of Medicinal Chemistry, 2023.

Table 2: Functional Effects on Ovarian Cancer Cells

| Assay | Effect of 10 μM this compound | Cell Lines | Statistical Significance |

| Cell Adhesion to Fibronectin | Significant reduction | OVCAR5, SKOV3 | p < 0.05 |

| Cell Migration (Wound Healing) | Significant inhibition | OVCAR5, SKOV3 | Data available in primary publication |

| Cell Migration (Transwell) | Significant inhibition | OVCAR5, SKOV3 | Data available in primary publication |

Data sourced from Valdivia et al., Journal of Medicinal Chemistry, 2023.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Western Blotting for TG2 Degradation

This protocol is used to quantify the levels of TG2 protein in cells following treatment with the degrader.

Materials:

-

OVCAR5 or SKOV3 cells

-

This compound (compound 7)

-

DMSO (vehicle control)

-

Proteasome inhibitor MG132 (for mechanism validation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-TG2

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for different time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of TG2 degradation on the migratory capacity of cancer cells.

Materials:

-

OVCAR5 or SKOV3 cells

-

Culture plates

-

This compound

-

DMSO

-

Microscope with a camera

Procedure:

-

Cell Seeding: Plate cells in a culture dish to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing this compound (e.g., 10 μM) or DMSO.

-

Imaging: Capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix component, fibronectin, after TG2 degradation.

Materials:

-

OVCAR5 or SKOV3 cells

-

96-well plates

-

Fibronectin

-

This compound

-

DMSO

-

Crystal Violet stain

-

Extraction buffer

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin and block with BSA.

-

Cell Treatment: Pre-treat cells in suspension with this compound (e.g., 10 μM) or DMSO for the desired time.

-

Cell Seeding: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for a specific period (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Staining and Quantification: Fix the remaining adherent cells and stain with Crystal Violet. Solubilize the stain using an extraction buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

Conclusion

This compound (compound 7) is a valuable tool for studying the multifaceted roles of TG2 and represents a promising strategy for targeting TG2 in diseases such as ovarian cancer.[1][2] By inducing the complete degradation of the TG2 protein, this PROTAC effectively reduces cancer cell adhesion and migration in vitro.[1][2] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and potentially advance TG2-targeting PROTACs towards clinical applications.

References

- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide to PROTAC TG2 Degrader-2 for Inducing TG2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, and extracellular matrix remodeling.[1] Its dysregulation is associated with various diseases, notably cancer, where it can promote tumor growth and metastasis.[2] Traditional small molecule inhibitors often target a single enzymatic function of TG2, leaving its scaffolding and other non-enzymatic roles unaffected. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the entire target protein, thereby ablating all its functions.[3]

This technical guide provides a comprehensive overview of PROTAC TG2 degrader-2 (also referred to as compound 7 ), a selective, von Hippel-Lindau (VHL)-based PROTAC designed to induce the degradation of TG2.[4][5] This document details its mechanism of action, quantitative performance metrics, and the experimental protocols for its evaluation, intended to aid researchers in the application of this tool for studying TG2 biology and its potential as a therapeutic agent, particularly in the context of ovarian cancer.[4]

Core Mechanism of Action

This compound is a heterobifunctional molecule consisting of a ligand that binds to TG2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By simultaneously binding to both TG2 and VHL, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate TG2, marking it for recognition and subsequent degradation by the 26S proteasome.[3] This event leads to the effective removal of the TG2 protein from the cell.[4][5]

References

- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

A Technical Deep Dive into PROTAC TG2 Degrader-2: A Selective Modulator of Transglutaminase 2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes, including cancer progression and metastasis. Its diverse roles make it a compelling therapeutic target. Traditional inhibitory approaches, however, may not fully abrogate its functions. Proteolysis-targeting chimeras (PROTACs) offer an alternative and potent strategy by inducing the targeted degradation of proteins. This technical guide provides a comprehensive overview of PROTAC TG2 degrader-2, a selective degrader of TG2. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, empowering researchers to explore its therapeutic potential.

Introduction to Transglutaminase 2 (TG2) and Its Role in Disease

Transglutaminase 2 is a calcium-dependent enzyme with a wide array of biological functions, including protein cross-linking, GTPase activity, and cell adhesion.[1][2] In the context of cancer, particularly ovarian cancer, elevated TG2 expression is associated with increased cell migration, invasion, and drug resistance.[1][3] TG2's involvement in multiple signaling pathways that drive cancer progression underscores its significance as a therapeutic target.[4][5] These pathways include the NF-κB, FAK, and PI3K/Akt signaling cascades, which are crucial for cell survival and metastasis.[4][5]

This compound: A Selective Approach

This compound is a novel heterobifunctional molecule designed to selectively target TG2 for degradation.[6] It consists of a ligand that binds to TG2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite complex formation facilitates the ubiquitination of TG2, marking it for degradation by the proteasome.[6] This "event-driven" pharmacology offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby nullifying all its functions.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized in ovarian cancer cell lines. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | > 100 μM | - | [7] |

| Experiment | Cell Lines | Concentration | Time Point | Effect | Reference |

| TG2 Degradation | OVCAR5, SKOV3 | Up to 10 μM | 6 hours | Concentration-dependent reduction in TG2 levels | [7] |

| Cell Migration (Wound-Healing) | OVCAR5, SKOV3 | 10 μM | Up to 24 hours | Inhibition of cell migration | [7] |

| Cell Migration (Transwell) | OVCAR5, SKOV3 | 10 μM | Up to 24 hours | Inhibition of cell migration | [7] |

| Cell Adhesion to Fibronectin | OVCAR5, SKOV3 | 10 μM | - | Reduction in cell adhesion | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are step-by-step protocols for key experiments used to characterize this compound.

Western Blot for TG2 Degradation

This protocol is for assessing the degradation of TG2 in ovarian cancer cells following treatment with this compound.

Materials:

-

OVCAR5 or SKOV3 ovarian cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (and DMSO as vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

VHL ligand (for competition assay)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against TG2

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for the desired time (e.g., 6 or 24 hours).[6]

-

For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor (e.g., 20 μM MG132) for 2 hours before adding the degrader.[6]

-

For E3 ligase competition assay, co-treat cells with the degrader and a VHL ligand (e.g., 10 μM).[6]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TG2 and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the TG2 band intensity to the loading control.

-

Calculate the percentage of TG2 degradation relative to the vehicle-treated control.

-

Wound-Healing (Scratch) Assay

This assay assesses the effect of this compound on the migratory capacity of ovarian cancer cells.

Materials:

-

OVCAR5 or SKOV3 cells

-

Culture plates (e.g., 6-well plates)

-

Sterile p200 pipette tip or a scratcher

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate to form a confluent monolayer.

-

Creating the Scratch: Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound (e.g., 10 μM) or DMSO.[7]

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).[7]

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

Materials:

-

OVCAR5 or SKOV3 cells

-

Transwell inserts (with 8 μm pores) for 24-well plates

-

Serum-free medium and medium with FBS (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Preparation: Place Transwell inserts into the wells of a 24-well plate. Add medium with FBS to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium containing this compound (e.g., 10 μM) or DMSO and seed them into the upper chamber of the Transwell insert.[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration.[7]

-

Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.

-

Staining and Counting: Stain the migrated cells with crystal violet. Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in the treated groups to the control group.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix protein, such as fibronectin.

Materials:

-

OVCAR5 or SKOV3 cells

-

96-well plates coated with fibronectin

-

Serum-free medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®) or a fluorescent dye (e.g., Calcein-AM)

-

Plate reader

Procedure:

-

Cell Preparation: Pre-treat cells with this compound (e.g., 10 μM) or DMSO for a specified time.[7]

-

Seeding: Seed the pre-treated cells onto the fibronectin-coated 96-well plates.

-

Incubation: Allow the cells to adhere for a defined period (e.g., 1-2 hours).

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a cell viability reagent or by pre-labeling cells with a fluorescent dye and measuring the fluorescence.

-

Data Analysis: Compare the adhesion of treated cells to the control cells.

TG2 Signaling Pathways in Cancer Metastasis

TG2 is a central node in several signaling pathways that promote cancer metastasis. Understanding these pathways provides context for the therapeutic potential of TG2 degradation.

References

- 1. Transglutaminase 2 in breast cancer metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Outside-In Journey of Tissue Transglutaminase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Profile of PROTAC TG2 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for PROTAC TG2 degrader-2, a novel therapeutic agent designed to induce the degradation of Tissue Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in the pathology of various diseases, including cancer. This document compiles available quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for the scientific community.

Core Compound Profile

This compound, also identified as compound 7 in the primary literature, is a heterobifunctional molecule that engages the ubiquitin-proteasome system to selectively target and eliminate TG2 protein.[1][2] It is a von Hippel-Lindau (VHL)-based PROTAC, meaning it utilizes a ligand for the VHL E3 ubiquitin ligase to tag TG2 for degradation.[2]

Quantitative In Vitro Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound in ovarian cancer cell lines.

Table 1: Binding Affinity and Degradation Potency

| Parameter | Value | Cell Line(s) | Notes |

| Binding Affinity (Kd) | > 100 μM | - | Determined by Isothermal Titration Calorimetry (ITC). This indicates a relatively weak binding affinity to isolated TG2 protein.[2] |

| TG2 Degradation | Concentration- and time-dependent | OVCAR5, SKOV3 | Significant degradation observed at concentrations as low as 0.1 μM.[2] |

| Time to Max Degradation | 6 hours | OVCAR5, SKOV3 | After 6 hours of treatment, TG2 protein levels begin to recover.[2] |

Table 2: Functional Cellular Assays in Ovarian Cancer Cell Lines

| Assay | Cell Line | Treatment Concentration | Outcome | Statistical Significance |

| Wound-Healing Assay | OVCAR5 | 10 μM | Potent inhibition of cell migration. | p < 0.05 |

| SKOV3 | 10 μM | Potent inhibition of cell migration. | p < 0.05 | |

| Transwell Migration Assay | OVCAR5 | 10 μM | Potent inhibition of cell migration. | p < 0.05 |

| SKOV3 | 10 μM | Potent inhibition of cell migration. | p < 0.05 | |

| Cell Adhesion Assay | OVCAR5 | 10 μM | Reduced adhesion to fibronectin. | Not specified |

| SKOV3 | 10 μM | Reduced adhesion to fibronectin. | Not specified |

Mechanism of Action and Signaling Pathways

This compound effectuates the degradation of TG2 through the ubiquitin-proteasome pathway. The bifunctional nature of the molecule allows for the recruitment of the VHL E3 ubiquitin ligase to TG2, leading to the polyubiquitination of TG2 and its subsequent degradation by the proteasome.[1][2] The degradation of TG2 has been shown to be dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 abrogates the degrader's effect.[2]

By promoting the degradation of TG2, this compound disrupts downstream signaling pathways that contribute to cancer progression, particularly cell migration and adhesion. TG2 is known to interact with fibronectin and integrins, activating signaling cascades that promote cell motility.

References

Methodological & Application

Application Notes for PROTAC TG2 Degrader-2 in Ovarian Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] This document provides detailed protocols for the experimental use of "PROTAC TG2 degrader-2" (also referred to as compound 7), a selective degrader of Transglutaminase 2 (TG2).[1][2] TG2 is a multifunctional enzyme implicated in the progression and metastasis of several cancers, including ovarian cancer.[3] this compound has been shown to effectively reduce TG2 levels in ovarian cancer cell lines, leading to the inhibition of cell migration and adhesion.[1][2] These application notes provide a comprehensive guide for utilizing this PROTAC in a cell culture setting.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to TG2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TG2, marking it for degradation by the proteasome.[2][4] This targeted degradation approach offers a powerful method to study the functional consequences of TG2 loss in cancer cells.

Quantitative Data Summary

While specific DC50 and Dmax values for this compound are not publicly available in the reviewed literature, the following tables summarize the reported experimental conditions and observed effects.

| Cell Line | Concentration Range | Treatment Time | Observed TG2 Degradation |

| OVCAR5 | 0.1, 1, and 10 µM | 6 hours | Concentration-dependent reduction in TG2 levels.[1] |

| SKOV3 | 1 and 10 µM | 6 hours | Concentration-dependent reduction in TG2 levels.[1] |

| SKOV3 | 0.1, 0.3, 1, 3, 10, 30 µM | 2, 4, 6, 12 hours | Time and concentration-dependent degradation, with maximal degradation at 6 hours with 10 and 30 µM.[2] |

| Assay | Cell Line | Concentration | Treatment Time | Observed Effect |

| Wound-Healing Assay | OVCAR5 | 10 µM | 24 hours | Significant inhibition of cell migration (p < 0.05).[4][5] |

| Transwell Migration Assay | OVCAR5 | 10 µM | Not Specified | Significant inhibition of cell migration (p < 0.05).[4][5] |

| Wound-Healing Assay | SKOV3 | 10 µM | 12 hours | Significant inhibition of cell migration (p < 0.05).[1][5] |

| Transwell Migration Assay | SKOV3 | 10 µM | Not Specified | Significant inhibition of cell migration (p < 0.05).[4][5] |

| Cell Adhesion to Fibronectin | OVCAR5 | 10 µM | Not Specified | Significant reduction in cell adhesion (p < 0.05).[2][4] |

| Cell Adhesion to Fibronectin | SKOV3 | 10 µM | Not Specified | Significant reduction in cell adhesion (p < 0.05).[2][4] |

Signaling Pathways and Experimental Workflows

TG2-Mediated Signaling and PROTAC Intervention

The degradation of TG2 by this compound is expected to impact downstream signaling pathways regulated by TG2, such as the NF-κB pathway, which is involved in cell survival and inflammation.

Caption: this compound hijacks the ubiquitin-proteasome system to induce TG2 degradation, thereby inhibiting downstream signaling pathways like NF-κB and cellular processes such as migration and adhesion.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the effectiveness of this compound in cell culture involves confirming target degradation and then assessing the functional consequences.

Caption: A stepwise workflow for characterizing the activity of this compound, from initial cell treatment to functional outcome analysis.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: OVCAR5 and SKOV3 ovarian cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound: Prepare a stock solution in DMSO. Store at -20°C or -80°C.[1] The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blot Analysis for TG2 Degradation

This protocol is to determine the extent of TG2 protein degradation following treatment with this compound.

-

Cell Seeding: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for different time points (e.g., 2, 4, 6, 12, 24 hours).[2] Include a DMSO-treated vehicle control.

-

Proteasome Inhibition Control (Optional): To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 20 µM for 2 hours) before adding this compound.[4]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TG2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the TG2 band intensity to the loading control.

Cell Migration (Wound-Healing) Assay

This assay assesses the effect of TG2 degradation on the migratory capacity of ovarian cancer cells.

-

Cell Seeding: Seed OVCAR5 or SKOV3 cells in 6-well plates and grow them to form a confluent monolayer.

-

Scratch Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

PROTAC Treatment: Add fresh culture medium containing this compound (e.g., 10 µM) or DMSO as a control.[1]

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12 or 24 hours) using a microscope.[1]

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

-

Cell Preparation: Culture OVCAR5 or SKOV3 cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.

-

Assay Setup:

-

Add culture medium with 10% FBS (as a chemoattractant) to the lower chamber of a Transwell plate.

-

Resuspend the starved cells in serum-free medium containing this compound (e.g., 10 µM) or DMSO.[1]

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.

-

Cell Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Cell Adhesion Assay

This protocol measures the ability of cells to adhere to an extracellular matrix protein, fibronectin.

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL) and incubate overnight at 4°C. Block non-specific binding with BSA.

-

Cell Preparation: Harvest OVCAR5 or SKOV3 cells and resuspend them in serum-free medium.

-

PROTAC Treatment: Incubate the cell suspension with this compound (e.g., 10 µM) or DMSO for a short period (e.g., 30 minutes).[1]

-

Cell Seeding: Seed the treated cells into the fibronectin-coated wells.

-

Adhesion Incubation: Allow the cells to adhere for a defined time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Fix the adherent cells with paraformaldehyde and stain with crystal violet.

-

Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

-

References

Application Notes and Protocols for PROTAC TG2 Degrader-2 in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This document provides detailed application notes and protocols for the use of PROTAC TG2 degrader-2 , a selective degrader of Tissue Transglutaminase 2 (TG2), in the context of ovarian cancer research, specifically focusing on the OVCAR5 and SKOV3 cell lines. TG2 is a multifunctional enzyme implicated in cancer progression, including cell adhesion, migration, and survival. The degradation of TG2 by this compound offers a promising strategy to inhibit these pro-tumorigenic functions.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to TG2, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both TG2 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate TG2, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained suppression of TG2 levels.

Caption: Mechanism of this compound action.

TG2 Signaling Pathway in Ovarian Cancer

In ovarian cancer, TG2 plays a crucial role in the tumor microenvironment by interacting with fibronectin (FN) and integrins on the cell surface. This interaction activates downstream signaling pathways, including the integrin-linked kinase (ILK), which in turn can activate pro-survival pathways such as β-catenin and NF-κB. These pathways contribute to increased cell proliferation, adhesion, and migration.

Caption: TG2 signaling pathway in ovarian cancer.

Experimental Workflow

A typical workflow to evaluate the efficacy of this compound in OVCAR5 and SKOV3 cell lines involves a series of in vitro assays to assess its impact on TG2 protein levels and associated cellular functions.

Caption: Experimental workflow for PROTAC evaluation.

Data Presentation

The following tables summarize the expected quantitative outcomes of treating OVCAR5 and SKOV3 cells with this compound based on available literature.

Table 1: Effect of this compound on TG2 Protein Levels

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | TG2 Protein Level Reduction (%) |

| OVCAR5 | 10 | 6 | Significant reduction |

| SKOV3 | 10 | 6 | Significant reduction |

Table 2: Functional Effects of this compound

| Assay | Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect |

| Cell Adhesion to Fibronectin | OVCAR5 | 10 | 24 | Reduced adhesion |

| SKOV3 | 10 | 24 | Reduced adhesion | |

| Cell Migration (Wound Healing) | OVCAR5 | 10 | 24 | Inhibited migration |

| SKOV3 | 10 | 24 | Inhibited migration | |

| Cell Migration (Transwell) | OVCAR5 | 10 | 24 | Inhibited migration |

| SKOV3 | 10 | 24 | Inhibited migration |

Experimental Protocols

Cell Culture

-

Cell Lines: OVCAR5 and SKOV3 human ovarian cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Western Blot for TG2 Degradation

-

Objective: To determine the extent of TG2 protein degradation following treatment with this compound.

-

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-TG2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed OVCAR5 and SKOV3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-TG2 antibody (typically 1:1000 dilution) and anti-GAPDH antibody (typically 1:5000 dilution) overnight at 4°C.[1][2]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:10000 dilution) for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxicity of this compound.

-

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]

-

Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Adhesion Assay

-

Objective: To evaluate the effect of TG2 degradation on the adhesion of ovarian cancer cells to fibronectin.

-

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

96-well plates

-

Fibronectin (5 µg/mL for coating)[5]

-

BSA (1% for blocking)

-

Calcein AM

-

-

Protocol:

-

Coat wells of a 96-well plate with 5 µg/mL fibronectin overnight at 4°C. Block with 1% BSA.[5]

-

Pre-treat OVCAR5 and SKOV3 cells with this compound (e.g., 10 µM) for 24 hours.

-

Label the cells with Calcein AM.

-

Seed 4 x 10⁴ labeled cells per well and incubate for 1 hour at 37°C.[5]

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Cell Migration Assays

-

Objective: To assess the effect of TG2 degradation on collective cell migration.

-

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

6-well or 12-well plates

-

200 µL pipette tip

-

-

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.[6]

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[7]

-

Wash with PBS to remove detached cells.

-

Add fresh media containing this compound (e.g., 10 µM) or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

-

Objective: To quantify the effect of TG2 degradation on chemotactic cell migration.

-

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free media and media with 10% FBS (chemoattractant)

-

Cotton swabs

-

Crystal violet stain

-

-

Protocol:

-

Pre-treat cells with this compound (e.g., 10 µM) for 24 hours.

-

Place transwell inserts into the wells of a 24-well plate. Add media with 10% FBS to the lower chamber.

-

Resuspend 5 x 10⁴ to 1 x 10⁵ pre-treated cells in serum-free media and add to the upper chamber of the transwell insert.[8]

-

Incubate for 24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope.

-

References

- 1. origene.com [origene.com]

- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Revolutionizing Cancer Research: In Vitro Applications of PROTAC TG2 Degrader-2

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of PROTAC TG2 degrader-2, a selective degrader of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in cancer progression, making it a compelling target for therapeutic intervention.

This compound, also referred to as compound 7, operates through the Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to TG2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation approach offers a powerful tool to probe the function of TG2 and evaluate its potential as a therapeutic target in cancers, such as ovarian cancer.

Quantitative Summary of In Vitro Activity

The following tables summarize the effective concentrations and treatment times for this compound in ovarian cancer cell lines.

Table 1: Effective Concentrations of this compound for TG2 Degradation

| Cell Line | Concentration Range | Observation |

| OVCAR5 | 0.1 - 10 µM | Concentration-dependent degradation of TG2.[3] |

| SKOV3 | 1 - 10 µM | Concentration-dependent degradation of TG2.[3] |

Table 2: Time-Dependent Degradation of TG2 by this compound

| Cell Line | Concentration | Time Points | Observation |

| SKOV3 | 0.1, 0.3, 1, 3, 10, 30 µM | 2, 4, 6, 12, 24 hours | Time-dependent degradation with maximal degradation observed at 6 hours with higher concentrations (10 and 30 µM). TG2 levels began to recover at 12 hours.[2] |

Table 3: Functional In Vitro Assays with this compound

| Assay | Cell Line | Concentration | Incubation Time | Result |

| Wound-Healing Assay | OVCAR5 | 10 µM | 24 hours | Inhibition of cell migration.[3] |

| Wound-Healing Assay | SKOV3 | 10 µM | 12 hours | Inhibition of cell migration.[3] |

| Transwell Migration Assay | OVCAR5, SKOV3 | 10 µM | Up to 24 hours | Inhibition of cell migration.[3] |

| Adhesion Assay | OVCAR5, SKOV3 | 10 µM | Not specified | Reduced adhesion to fibronectin.[3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: Mechanism of Action of this compound.

Caption: Simplified TG2 Signaling Pathway in Cell Migration.

Caption: General Experimental Workflow for In Vitro Studies.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Protocol 1: Western Blot for TG2 Degradation

Objective: To determine the concentration- and time-dependent degradation of TG2 in ovarian cancer cells following treatment with this compound.

Materials:

-

OVCAR5 or SKOV3 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-TG2

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment:

-

Concentration-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a fixed time (e.g., 6 hours).

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 2, 4, 6, 12, 24 hours).

-

Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 2 hours before adding this compound (10 µM) for 6 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape cells and centrifuge to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Probe for a loading control (GAPDH or β-actin) on the same membrane or a parallel blot.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize TG2 levels to the loading control.

-

Protocol 2: Wound-Healing (Scratch) Assay

Objective: To assess the effect of this compound on the collective migration of ovarian cancer cells.

Materials:

-

OVCAR5 or SKOV3 cells

-

Complete culture medium

-

Serum-free or low-serum medium

-

This compound

-

DMSO

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Creating the "Wound":

-

Once cells are confluent, gently create a straight scratch through the center of the monolayer with a sterile 200 µL pipette tip.

-

Alternatively, use a culture insert to create a defined cell-free gap.

-

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with fresh serum-free or low-serum medium containing this compound (e.g., 10 µM) or DMSO.

-

Imaging:

-

Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Analysis:

-

Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the 0-hour time point for both treated and control groups.

-

Protocol 3: Transwell Migration Assay

Objective: To evaluate the effect of this compound on the chemotactic migration of individual ovarian cancer cells.

Materials:

-

OVCAR5 or SKOV3 cells

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

DMSO

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Starve the cells in serum-free medium for 12-24 hours before the assay.

-

Trypsinize and resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[4]

-

In the upper chamber (the insert), add the cell suspension (e.g., 5 x 10^4 cells) in serum-free medium containing either this compound (e.g., 10 µM) or DMSO.

-

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not proliferation (e.g., 12-24 hours).

-

Cell Removal and Fixation:

-

Carefully remove the Transwell inserts.

-

Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.

-

-

Staining and Imaging:

-

Stain the fixed cells with Crystal Violet for 15-30 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Image the lower surface of the membrane using a microscope.

-

-

Quantification:

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each condition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemoresistant ovarian cancer enhances its migration abilities by increasing store-operated Ca2+ entry-mediated turnover of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Incubation Time for PROTAC TG2 degrader-2 Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] "PROTAC TG2 degrader-2" is a heterobifunctional molecule designed to selectively target Transglutaminase 2 (TG2) for degradation.[2][3] TG2 is a multifunctional enzyme implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer.[4][5] This PROTAC consists of a ligand that binds to TG2, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[6] This ternary complex formation facilitates the ubiquitination of TG2, marking it for subsequent degradation by the proteasome.[3] These application notes provide a comprehensive guide to determining the optimal incubation time for achieving maximal degradation of TG2 using "this compound" in ovarian cancer cell lines.

Signaling Pathway and Mechanism of Action

"this compound" operates by hijacking the cell's natural protein disposal machinery. The degrader simultaneously binds to TG2 and the VHL E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of TG2. The resulting polyubiquitinated TG2 is then recognized and degraded by the 26S proteasome.

Quantitative Data Summary

The following tables summarize the time-dependent and concentration-dependent degradation of TG2 by "this compound" in ovarian cancer cell lines. The data is derived from densitometric analysis of western blots, with TG2 levels normalized to a loading control and expressed as a percentage of the vehicle-treated control.

Table 1: Time-Course of TG2 Degradation in SKOV3 Cells

| Incubation Time (hours) | TG2 Levels (% of Control) at 10 µM | TG2 Levels (% of Control) at 30 µM |

| 0 | 100% | 100% |

| 2 | ~70% | ~60% |

| 6 | ~30% (Optimal) | ~20% (Optimal) |

| 12 | ~50% | ~40% |

| 24 | ~80% | ~70% |